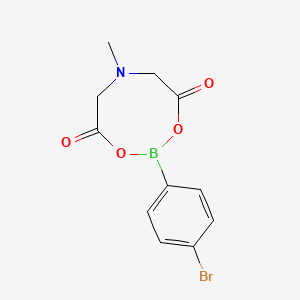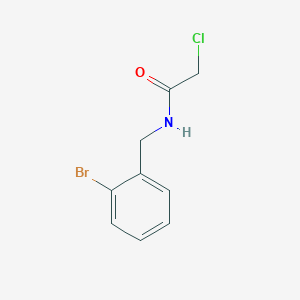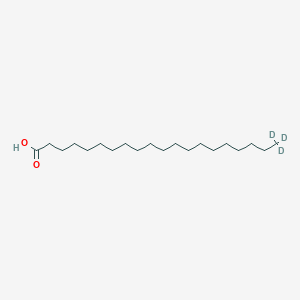
4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride
Vue d'ensemble
Description
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride (PBSC) is a widely used chemical compound in scientific research. It has a wide range of applications in the laboratory and is used in a variety of biochemical and physiological studies. PBSC is a bromine-containing sulfonyl chloride that is used as a reagent for the synthesis of other compounds. It is also used as a catalyst in a variety of reactions, such as the synthesis of pharmaceuticals. PBSC has also been used in the development of new drugs and in the investigation of the mechanism of action of existing drugs.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
The compound has been explored for its inhibition potential against carbonic anhydrases I and II. Studies have synthesized derivatives that exhibited significant inhibitory effects on these enzymes, which are crucial for physiological functions such as respiration and acid-base balance. The inhibitory activities were quantified using Ki values, suggesting potential therapeutic applications in managing conditions associated with altered carbonic anhydrase activity (Gul et al., 2016).
Antidiabetic Agent Synthesis
Fluorinated derivatives of pyrazoles, including structures related to 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, have been synthesized and evaluated as potential antidiabetic agents. The compounds showed promising hypoglycemic activity, with molecular and biological property calculations supporting their drug-like profiles. This suggests a route for future drug discovery in the management of diabetes (Faidallah et al., 2016).
Palladium-Catalysed Arylation
The reactivity of halogen-substituted benzenesulfonyl chlorides, including 4-bromo variants, has been investigated in palladium-catalysed desulfitative arylation reactions. These reactions enable the synthesis of arylated heteroarenes, demonstrating the compound's utility in facilitating complex organic syntheses and the creation of novel chemical entities with potential pharmacological activities (Skhiri et al., 2015).
Regioselective Metallation
The compound serves as a precursor for regioselective metallation, enabling the synthesis of vicinally disubstituted pyrazoles. This highlights its role in organic synthesis, particularly in the development of compounds with specific substitution patterns that could be critical for biological activity or for material science applications (Heinisch et al., 1990).
Synthesis of Novel Metal Complexes
Derivatives of 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride have been utilized in the synthesis of novel transition and rare-earth metal complexes. These complexes have been characterized and investigated for their spectroscopic, structural, and theoretical properties, offering insights into their potential applications in catalysis, material science, and as models for studying metal-ligand interactions (Kovalchukova et al., 2017).
Propriétés
IUPAC Name |
4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYXAJMNOSSJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670722 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride | |
CAS RN |
1174064-62-0 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174064-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B1520053.png)


![3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1520056.png)

![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)